1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea
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Overview
Description
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea is an organic compound that features a phenolic group, a methoxy group, and an octylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with octyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can produce amines.
Scientific Research Applications
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy group may also influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-decanamide: Similar structure but with a decanamide moiety instead of an octylurea.
4-Hydroxy-3-methoxyphenylacetone: Contains a similar phenolic and methoxy group but lacks the urea linkage.
Vanillyl methyl ketone: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea is unique due to its combination of a phenolic group, a methoxy group, and an octylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-3-octylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-3-4-5-6-7-8-11-18-17(21)19-13-14-9-10-15(20)16(12-14)22-2/h9-10,12,20H,3-8,11,13H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCGUOQXSOHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537648 |
Source
|
Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N'-octylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86052-19-9 |
Source
|
Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N'-octylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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